
1-Éthyl-7-méthoxy-2-tétralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C13H16O2 It is a derivative of tetralone, characterized by the presence of an ethyl group at the first position and a methoxy group at the seventh position on the tetralone ring
Applications De Recherche Scientifique
1-Ethyl-7-methoxy-2-tetralone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
1-Ethyl-7-methoxy-2-tetralone is a synthetic compound that is used as an intermediate in the production of pharmaceuticals It is known to be an essential intermediate for the opioid analgesic drug (-)-dezocine , which targets opioid receptors in the central nervous system .
Mode of Action
Dezocine is known to exert its effects by binding to opioid receptors, leading to changes in pain perception .
Biochemical Pathways
As an intermediate in the synthesis of (-)-dezocine, it is part of the broader biochemical pathway involved in the production and action of opioid analgesics .
Result of Action
As an intermediate in the synthesis of (-)-dezocine, its incorporation into the final product contributes to the analgesic effects of the drug .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo reactions to form oximes or hydrazones . These reactions involve the nitrogen atom acting as a nucleophile .
Cellular Effects
A structurally similar compound, 7-methoxy-1-tetralone, has been shown to induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells . It does this by regulating proliferation- and migration-related mediators including c-Met, p-AKT, NF-κB, MMP2, and MMP9 .
Molecular Mechanism
It is known that the compound can form oximes in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
A continuous-flow synthesis of a similar compound, 7-methoxy-1-tetralone, has been reported . This synthesis was efficient and highly productive, with a total reaction time markedly reduced from hours in batch to minutes in flow process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-methoxy-2-tetralone can be synthesized through several methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetralone, followed by the addition of an ethyl halide to introduce the ethyl group.
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed due to its efficiency and scalability. This method involves the use of continuous-flow reactors, which allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Products include 1-ethyl-7-methoxy-2-tetralone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 1-ethyl-7-methoxy-2-tetralol.
Substitution: Various substituted tetralones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an ethyl group.
7-Methoxy-2-tetralone: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-tetralone: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 1-Ethyl-7-methoxy-2-tetralone is unique due to the combined presence of both the ethyl and methoxy groups, which influence its chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propriétés
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYWCVPWBNPSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
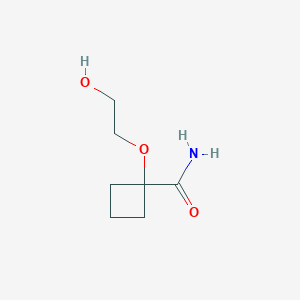
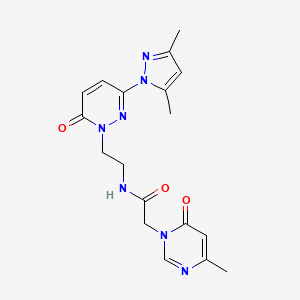
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
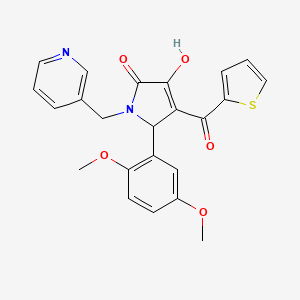
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
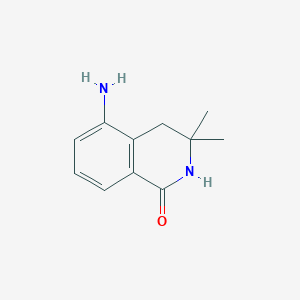
![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
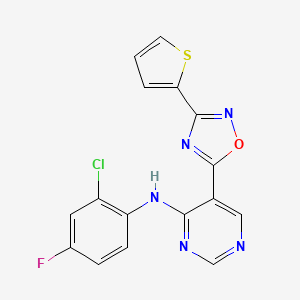
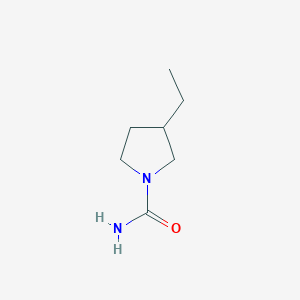
![3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2385725.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
